Acrylate-PEG3-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylate-PEG3-t-butyl ester is a small molecule compound composed of several functional groups. It is characterized by the presence of an acrylate group, which contains a carbon-carbon double bond, and a polyethylene glycol (PEG) chain terminated with a t-butyl ester group. This compound is commonly used in the synthesis of polymers and other organic compounds due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acrylate-PEG3-t-butyl ester typically involves the esterification of acrylic acid with a PEG chain that has a t-butyl ester end group. One common method includes the use of boron trifluoride etherate as a catalyst, which is adsorbed on anhydrous magnesium sulfate. This method is efficient and safe, providing good yields of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Acrylate-PEG3-t-butyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo radical polymerization, forming long polymer chains.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Polymerization: Polythis compound polymers.
Hydrolysis: Acrylic acid and PEG3-t-butyl alcohol.
Substitution: Various substituted acrylate derivatives.
Scientific Research Applications
Acrylate-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism of action of Acrylate-PEG3-t-butyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, through physical and chemical interactions. The PEG chain provides hydrophilicity and biocompatibility, making the compound suitable for biomedical applications .
Comparison with Similar Compounds
N-Butyl Acrylate: A soft monomer with low glass transition temperature, commonly used in the preparation of styrene acrylic copolymers.
2-Ethylhexyl Acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives.
Ethyl Acrylate: Utilized in the manufacture of paints and coatings due to its excellent film-forming properties.
Uniqueness: Acrylate-PEG3-t-butyl ester stands out due to its combination of an acrylate group and a PEG chain with a t-butyl ester end group. This unique structure imparts both hydrophilicity and hydrophobicity, making it versatile for various applications. The PEG chain enhances biocompatibility, while the acrylate group allows for easy polymerization and modification .
Biological Activity
Acrylate-PEG3-t-butyl ester is a synthetic compound characterized by its unique combination of functional groups, which confer various biological activities and applications. This article delves into its biological activity, synthesis, and potential applications in biomedical fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is composed of three main components:
- Acrylate Group : A reactive vinyl group that can participate in polymerization and crosslinking reactions.
- PEG3 (Polyethylene Glycol) : A hydrophilic spacer that enhances solubility and biocompatibility.
- t-butyl Ester : A protective group that stabilizes the compound and can be hydrolyzed to release active species.
The chemical formula for this compound is C14H24O6 .
Biological Activity
The biological activity of this compound primarily stems from its ability to form polymers and its interaction with biological molecules. Here are key aspects of its activity:
-
Polymerization Potential :
- The acrylate group allows for the formation of hydrogels and other polymeric structures, which can be used for drug delivery systems. These systems can encapsulate therapeutic agents, enhancing their stability and bioavailability.
- Biocompatibility :
- Drug Delivery Applications :
Case Study 1: RNAi Delivery
A study demonstrated the use of acrylate-based polymers for the delivery of RNAi molecules in vivo. The results indicated successful cellular uptake and subsequent gene silencing, highlighting the potential of this compound in therapeutic applications targeting genetic diseases .
Case Study 2: Hydrogel Formation
In another research effort, this compound was utilized to create hydrogels that exhibited tunable mechanical properties. These hydrogels were tested for their ability to support cell growth, showing promise for tissue engineering applications due to their favorable interactions with cells .
Research Findings
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-enoyloxyethoxy)ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-5-12(15)19-11-10-18-9-8-17-7-6-13(16)20-14(2,3)4/h5H,1,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPBBXBXYFQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.